molecular formula C14H30OSi B14283024 tert-Butyl(dimethyl)[(6-methylhept-5-en-2-yl)oxy]silane CAS No. 129368-69-0

tert-Butyl(dimethyl)[(6-methylhept-5-en-2-yl)oxy]silane

Cat. No.: B14283024
CAS No.: 129368-69-0
M. Wt: 242.47 g/mol
InChI Key: OQQLCLJEPKRPFV-UHFFFAOYSA-N
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Description

tert-Butyl(dimethyl)[(6-methylhept-5-en-2-yl)oxy]silane is a chemical compound with the molecular formula C14H30OSi It is a member of the organosilicon compounds, which are widely used in various fields due to their unique properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl(dimethyl)[(6-methylhept-5-en-2-yl)oxy]silane typically involves the reaction of tert-butyl(dimethyl)silanol with an appropriate alkyl halide under basic conditions. The reaction is usually carried out in an inert solvent such as tetrahydrofuran (THF) at a controlled temperature to ensure high yield and purity of the product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of catalysts and optimized reaction conditions can further improve the yield and reduce the production costs.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl(dimethyl)[(6-methylhept-5-en-2-yl)oxy]silane can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form silanol derivatives.

    Reduction: Reduction reactions can convert it into simpler silane compounds.

    Substitution: It can participate in nucleophilic substitution reactions, where the alkoxy group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Nucleophiles like halides, amines, and thiols can be used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield silanol derivatives, while substitution reactions can produce a variety of organosilicon compounds.

Scientific Research Applications

Chemistry

In chemistry, tert-Butyl(dimethyl)[(6-methylhept-5-en-2-yl)oxy]silane is used as a protecting group for alcohols and amines. It helps in the selective modification of functional groups during complex organic synthesis.

Biology

In biological research, this compound can be used to modify biomolecules, enhancing their stability and functionality. It is also used in the development of novel drug delivery systems.

Medicine

In medicine, this compound is explored for its potential in creating biocompatible materials for implants and prosthetics.

Industry

In the industrial sector, this compound is used in the production of advanced materials, including coatings, adhesives, and sealants. Its unique properties make it suitable for high-performance applications.

Mechanism of Action

The mechanism of action of tert-Butyl(dimethyl)[(6-methylhept-5-en-2-yl)oxy]silane involves its ability to form stable bonds with various substrates. The silicon-oxygen bond in the compound is particularly strong, providing stability and resistance to hydrolysis. This makes it an effective protecting group in organic synthesis and a valuable component in material science.

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyldimethylsilanol
  • tert-Butyldimethyl(2-propynyloxy)silane
  • tert-Butyl(dimethyl)[(1,7,7-trimethylbicyclo[2.2.1]hept-2-en-2-yl)oxy]silane

Uniqueness

tert-Butyl(dimethyl)[(6-methylhept-5-en-2-yl)oxy]silane is unique due to its specific alkoxy group, which imparts distinct reactivity and stability. Compared to similar compounds, it offers enhanced performance in protecting group chemistry and material applications.

Properties

CAS No.

129368-69-0

Molecular Formula

C14H30OSi

Molecular Weight

242.47 g/mol

IUPAC Name

tert-butyl-dimethyl-(6-methylhept-5-en-2-yloxy)silane

InChI

InChI=1S/C14H30OSi/c1-12(2)10-9-11-13(3)15-16(7,8)14(4,5)6/h10,13H,9,11H2,1-8H3

InChI Key

OQQLCLJEPKRPFV-UHFFFAOYSA-N

Canonical SMILES

CC(CCC=C(C)C)O[Si](C)(C)C(C)(C)C

Origin of Product

United States

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